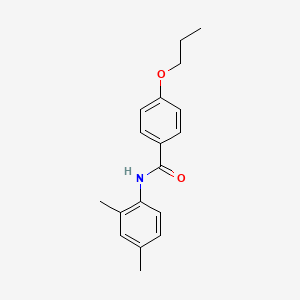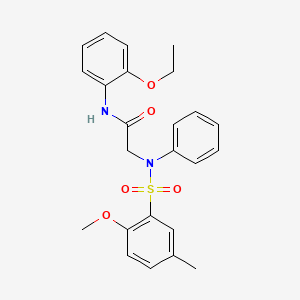
N-(2-ETHOXYPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ETHOXYPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the ethoxyphenyl and phenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions
N-(2-ETHOXYPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the ethoxy group to a hydroxyl group.
Reduction: The reduction of the sulfonamide group to a corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antibacterial or antifungal agent due to its sulfonamide structure.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of N-(2-ETHOXYPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE would likely involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in treating bacterial infections.
Sulfisoxazole: Used in combination with other antibiotics for treating infections.
Uniqueness
N-(2-ETHOXYPHENYL)-2-(N-PHENYL2-METHOXY-5-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific structural modifications, which may confer distinct biological activities or chemical properties compared to other sulfonamides. These modifications could potentially enhance its efficacy or reduce side effects in medicinal applications.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-4-31-21-13-9-8-12-20(21)25-24(27)17-26(19-10-6-5-7-11-19)32(28,29)23-16-18(2)14-15-22(23)30-3/h5-16H,4,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRPIIHJNZYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-METHYL-4-(PYRROLIDINE-1-SULFONYL)PHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B4946113.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4946120.png)
![N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4946127.png)
![6-(4-Fluorophenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4946134.png)
![5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-1-cyclopentylpiperidin-2-one](/img/structure/B4946159.png)
![N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4946164.png)
![1,5-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4946174.png)
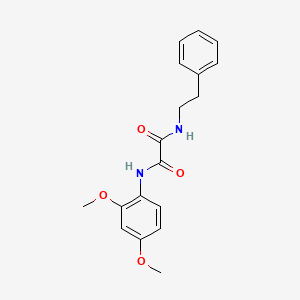
![2-(2-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B4946182.png)
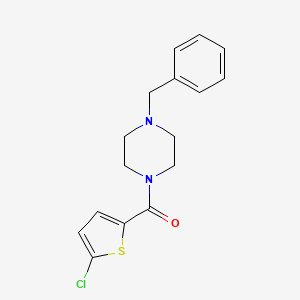
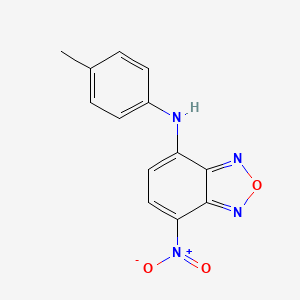
![[2-(4-Bromophenyl)-2-oxoethyl] 3-(2-phenylethynyl)benzoate](/img/structure/B4946201.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B4946209.png)
